

Executive Summary: The Critical Role of Solubility

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Compound of Interest

Compound Name: Methyl 3-(3-nitrophenyl)propanoate
CAS No.: 22768-05-4
Cat. No.: B1280438

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Solubility is a fundamental physicochemical parameter that dictates the utility and application of a chemical compound.^{[1][2][3]} For a synthetic intermediate like **methyl 3-(3-nitrophenyl)propanoate**, solubility is paramount for reaction kinetics, purification strategies (such as crystallization and chromatography), and overall process efficiency. In the context of drug discovery, where this molecule may serve as a building block, poor aqueous solubility can terminate the progression of a new chemical entity by hindering formulation and bioavailability.^{[1][4]} Understanding and quantifying the solubility of **methyl 3-(3-nitrophenyl)propanoate** is therefore not an academic exercise, but a critical step in process development and preclinical assessment.

Molecular Structure and Physicochemical Properties Analysis

To understand the solubility profile of **methyl 3-(3-nitrophenyl)propanoate**, we must first analyze its molecular structure and inherent properties. The molecule consists of a benzene ring substituted with a nitro group at the meta position and a methyl propanoate chain.

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Caption: Molecular structure highlighting key functional groups.

The key functional groups influencing solubility are:

- **Aromatic Ring:** The benzene ring is inherently non-polar and hydrophobic, which tends to decrease solubility in aqueous media.
- **Nitro Group (-NO₂):** This is a highly polar, electron-withdrawing group. The oxygen atoms can act as hydrogen bond acceptors.[5] This feature increases the molecule's overall polarity compared to its non-nitrated analog, methyl 3-phenylpropionate.
- **Methyl Ester (-COOCH₃):** The ester group is also polar and contains hydrogen bond acceptors (the oxygen atoms). However, it lacks hydrogen bond donors.

Physicochemical Data Summary

While direct experimental solubility data for **methyl 3-(3-nitrophenyl)propanoate** is not readily available in the literature, we can compile its known and computed properties to inform our predictions.

Property	Value	Source
CAS Number	22768-05-4	ChemScene[6]
Molecular Formula	C ₁₀ H ₁₁ NO ₄	ChemScene[6]
Molecular Weight	209.20 g/mol	ChemScene[6]
Computed LogP	1.7004	ChemScene[6]
Hydrogen Bond Donor Count	0	PubChem[7]
Hydrogen Bond Acceptor Count	4	PubChem[7]
Topological Polar Surface Area (TPSA)	69.44 Å ²	ChemScene[6]

LogP (octanol-water partition coefficient) is a measure of lipophilicity. A positive value indicates a preference for lipophilic (non-polar) environments.

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility behavior of **methyl 3-(3-nitrophenyl)propanoate**.

Aqueous Solubility

The molecule's LogP of ~1.7 suggests it is more soluble in octanol than in water, indicating low aqueous solubility.[6] The presence of a significant non-polar hydrocarbon backbone (the phenyl and propanoate chain) outweighs the polarity contributed by the nitro and ester groups. For comparison, the non-nitrated analog, methyl 3-phenylpropionate, is described as "insoluble in water".[8] The addition of the polar nitro group should slightly increase water solubility relative to this parent compound, but it is still expected to be poor. The absence of hydrogen bond donors is a critical limiting factor for its interaction with water's strong hydrogen-bonding network.

Organic Solvent Solubility

- **Polar Aprotic Solvents** (e.g., Acetone, Ethyl Acetate, THF, DMF): The compound is expected to exhibit high solubility in these solvents. They can effectively solvate the polar nitro and ester groups without requiring hydrogen bond donation. A related compound, methyl 3-(3-nitrophenyl)-2-propynoate, is noted to be soluble in acetone.
- **Polar Protic Solvents** (e.g., Methanol, Ethanol): Good to high solubility is predicted. These solvents can interact favorably with the ester and nitro functionalities. The non-nitrated analog, methyl 3-phenylpropionate, is miscible with ethanol.[8]
- **Non-Polar Solvents** (e.g., Hexane, Toluene, Dichloromethane): Solubility will be moderate to low. While the aromatic ring and alkyl chain will interact with these solvents, the highly polar nitro group will be poorly solvated, limiting overall solubility. Dichloromethane, having some polarity, will likely be a better solvent than hexane.

Self-Validating Experimental Protocol for Solubility Determination

Given the absence of published data, a robust experimental protocol is essential. The following describes the Shake-Flask Method, a gold-standard technique for determining thermodynamic solubility.[9]

Workflow Overview

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Caption: Standard Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

- Preparation of Saturated Solution:
 - To a series of glass vials, add a pre-weighed amount of the chosen solvent (e.g., 2.0 mL of water, methanol, or ethyl acetate).
 - Add an excess of **methyl 3-(3-nitrophenyl)propanoate** to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at equilibrium. This ensures the solution is truly saturated.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).
 - Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure stability.[9]
 - Causality Check: Inadequate equilibration time is a primary source of error, leading to an underestimation of solubility. The system must have enough time for the rates of dissolution and precipitation to become equal.

- Phase Separation:
 - Remove the vials from the shaker. Allow them to stand undisturbed at the equilibration temperature for at least 1 hour to let the excess solid settle.
 - To obtain a clear, particle-free supernatant for analysis, use one of the following methods:
 - Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
 - Filtration: Withdraw an aliquot of the solution using a syringe fitted with a chemically compatible, low-binding filter (e.g., 0.22 μm PTFE).
 - Self-Validation: Immediately after separation, dilute the clear supernatant with a suitable mobile phase or solvent to prevent precipitation before analysis.
- Quantification:
 - Prepare a series of calibration standards of **methyl 3-(3-nitrophenyl)propanoate** of known concentrations in the same solvent.
 - Analyze both the standards and the diluted sample supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
 - Suggested HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
 - Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the nitroaromatic chromophore (approx. 254-265 nm).
 - Construct a calibration curve by plotting peak area versus concentration for the standards.
 - Determine the concentration of the unknown sample from the calibration curve, accounting for the dilution factor. This value represents the solubility.

- Solid-Phase Analysis (Trustworthiness Pillar):
 - After the experiment, recover the remaining solid from the vials.
 - Analyze the solid using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
 - Compare the results to the analysis of the starting material. This crucial step verifies that the compound did not undergo a polymorphic transformation or form a solvate during the experiment, which would invalidate the solubility measurement for the original solid form.

Conclusion and Recommendations

Methyl 3-(3-nitrophenyl)propanoate is a compound of significant interest in synthetic chemistry. Based on its molecular structure, it is predicted to have low aqueous solubility but good to excellent solubility in common polar organic solvents. For any application requiring precise process control or formulation, it is imperative that these theoretical predictions be confirmed through rigorous experimental determination. The provided shake-flask protocol offers a self-validating framework to generate reliable and defensible solubility data.

Researchers are advised to perform these measurements in the specific solvent systems relevant to their intended application.

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